Cas no 214854-89-4 (Ethanone, 1-(6-fluoro-2-benzoxazolyl)-)

Ethanone, 1-(6-fluoro-2-benzoxazolyl)-, is a fluorinated benzoxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a benzoxazole core substituted with a fluoro group at the 6-position and an acetyl moiety at the 2-position, offering reactivity for further functionalization. The fluorine atom enhances metabolic stability and bioavailability, making it valuable in drug discovery. This compound may serve as an intermediate in synthesizing biologically active molecules, particularly those targeting CNS or antimicrobial pathways. Its well-defined chemical properties and purity make it suitable for precise synthetic applications. Handling should follow standard safety protocols for fluorinated organic compounds.
Ethanone, 1-(6-fluoro-2-benzoxazolyl)- structure
214854-89-4 structure
Product Name:Ethanone, 1-(6-fluoro-2-benzoxazolyl)-
CAS No:214854-89-4
MF:C9H6FNO2
MW:179.147845745087
CID:4818564
Update Time:2025-10-30

Ethanone, 1-(6-fluoro-2-benzoxazolyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(6-fluoro-2-benzoxazolyl)-
    • 2-acetyl-6-fluorobenzoxazole
    • 2-Acetyl-6-fluorobenzo[d]oxazole
    • 1-(6-fluoro-1,3-benzoxazol-2-yl)ethanone
    • Inchi: 1S/C9H6FNO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3
    • InChI Key: FHSFDYNAZICJQA-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)OC(C(C)=O)=N2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.1

Ethanone, 1-(6-fluoro-2-benzoxazolyl)- Pricemore >>

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Additional information on Ethanone, 1-(6-fluoro-2-benzoxazolyl)-

Ethanone, 1-(6-fluoro-2-benzoxazolyl)-: A Comprehensive Overview

Ethanone, 1-(6-fluoro-2-benzoxazolyl)-, also known by its CAS number 214854-89-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzoxazole derivatives, which are known for their unique electronic properties and versatile applications. The presence of a fluorine atom at the 6-position of the benzoxazole ring introduces additional functionality, making this compound particularly interesting for research and development.

The structure of Ethanone, 1-(6-fluoro-2-benzoxazolyl)- consists of a benzoxazole ring system with a fluorine substituent and an ethanone group attached to the nitrogen atom. This combination creates a molecule with both aromatic and conjugated systems, which are crucial for its electronic properties. Recent studies have highlighted the potential of this compound in various applications, including as a precursor for advanced materials and as a building block in drug discovery.

One of the most promising areas of research involving Ethanone, 1-(6-fluoro-2-benzoxazolyl)- is its use in the development of optoelectronic materials. The fluorine substitution at the benzoxazole ring enhances the molecule's stability and improves its ability to absorb light in the visible spectrum. This makes it a valuable component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have demonstrated that incorporating this compound into OLED structures can significantly improve device efficiency and longevity.

In addition to its electronic applications, Ethanone, 1-(6-fluoro-2-benzoxazolyl)- has shown potential in medicinal chemistry. The benzoxazole moiety is known for its ability to interact with biological targets, such as enzymes and receptors. Recent studies have explored its role as a lead compound in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. The fluorine substitution further enhances its pharmacokinetic properties, making it a promising candidate for drug design.

The synthesis of Ethanone, 1-(6-fluoro-2-benzoxazolyl)- involves a multi-step process that typically starts with the preparation of the benzoxazole ring system. The introduction of the fluorine atom at the 6-position requires precise control over reaction conditions to ensure high yields and purity. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to optimize this process. These advancements have made it possible to produce this compound on a larger scale for both research and industrial applications.

From an environmental perspective, Ethanone, 1-(6-fluoro-2-benzoxazolyl)- has been evaluated for its biodegradability and toxicity. Studies indicate that it is relatively stable under normal environmental conditions, which is advantageous for its use in long-lasting materials. However, further research is needed to fully understand its impact on ecosystems and develop sustainable practices for its production and disposal.

In conclusion, Ethanone, 1-(6-fluoro-2-benzoxazolyl)-, with its unique chemical structure and diverse applications, continues to be a focal point in scientific research. Its role in advancing optoelectronic devices and drug discovery underscores its importance in modern technology and medicine. As researchers delve deeper into its properties and potential uses, this compound is expected to contribute significantly to future innovations across multiple disciplines.

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